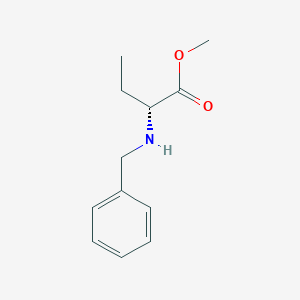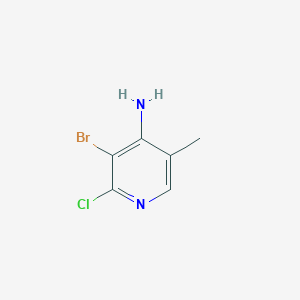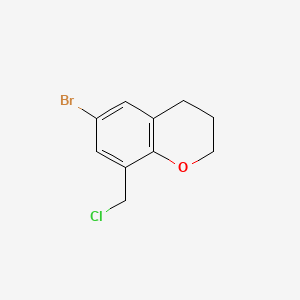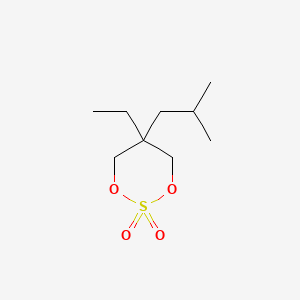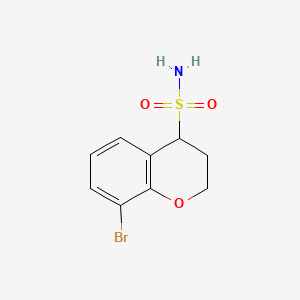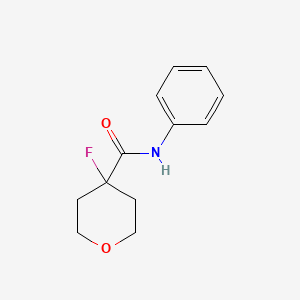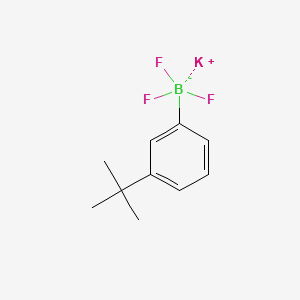
Potassium (3-tert-butylphenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-tert-butylphenyl)trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable and resistant to moisture and air, which is advantageous for its use in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (3-tert-butylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-tert-butylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 3-tert-butylphenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and washing with cold water .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-tert-butylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organoboron compounds
Aplicaciones Científicas De Investigación
Potassium (3-tert-butylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of potassium (3-tert-butylphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroboranuide
- Potassium 2-tert-butylphenyltrifluoroboranuide
Uniqueness
Potassium (3-tert-butylphenyl)trifluoroboranuide is unique due to the presence of the tert-butyl group at the meta position, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Propiedades
Fórmula molecular |
C10H13BF3K |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
potassium;(3-tert-butylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-5-4-6-9(7-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
VDUDQGIOLOGWAG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC=C1)C(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
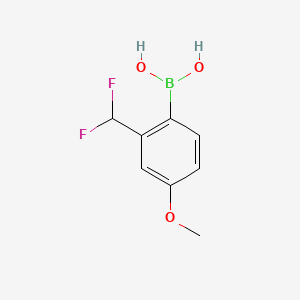
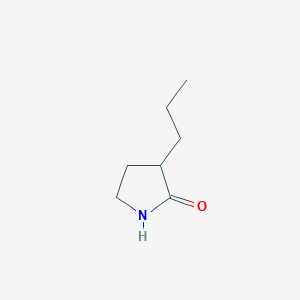
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
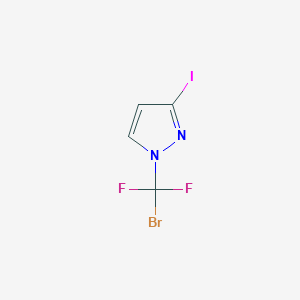
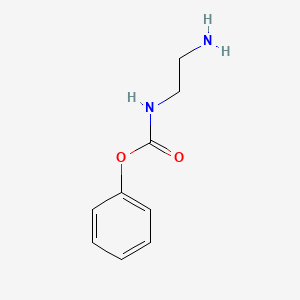
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
